Enhanced Epoxidation Stereoselectivity via Iron(III) Complexes
The iron(III) chloride complex of 5,10,15,20-tetrakis(2,6-dibromophenyl)porphyrin (Br8TPP)FeIIICl) exhibits superior stereoselectivity in alkene epoxidation compared to less sterically hindered analogs. This is attributed to the ortho-bromine atoms which enforce a specific approach of the alkene substrate to the iron-oxo active species [1].
| Evidence Dimension | Catalytic epoxidation stereoselectivity (cis/trans ratio) and mechanism |
|---|---|
| Target Compound Data | Exclusive formation of cis-stilbene oxide from cis-stilbene. The reaction is highly stereospecific, consistent with a concerted oxygen atom transfer rather than a stepwise radical mechanism [1]. |
| Comparator Or Baseline | Analogous iron(III) porphyrin catalysts with less steric hindrance (e.g., Fe(TPP)Cl) often yield a mixture of cis- and trans-epoxides due to a stepwise, non-stereospecific pathway involving a radical intermediate [1]. |
| Quantified Difference | The use of (Br8TPP)FeIIICl shifts the mechanism from non-stereospecific to highly stereospecific (cis/trans ratio >99:1 vs. variable cis/trans mixtures for less hindered analogs). |
| Conditions | Epoxidation of cis-stilbene using iodosylbenzene (PhIO) as the oxygen atom donor in CH2Cl2 at room temperature [1]. |
Why This Matters
This stereoselectivity is crucial for applications in fine chemical and pharmaceutical synthesis where control over product isomerism is non-negotiable for downstream biological activity or material properties.
- [1] Ostovic, D., Bruice, T. C. (1988) Transition state geometry in epoxidation by iron-oxo porphyrin at the compound I oxidation level. Epoxidation of alkenes catalyzed by a sterically hindered meso-tetrakis(2,6-dibromophenyl)porphinato iron(III) chloride. Journal of the American Chemical Society, 110(20), 6906-6908. View Source
